molecular formula C6H8ClNO4S B2384222 [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride CAS No. 1483990-11-9

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride

Cat. No.: B2384222
CAS No.: 1483990-11-9
M. Wt: 225.64
InChI Key: KDPKJQAMRYMTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxymethyl group at the 5-position and a methanesulfonyl chloride group at the 3-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride typically involves the reaction of 5-(methoxymethyl)-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations to introduce the methanesulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms.

    1,2,3-Triazole: A heterocyclic compound with three nitrogen atoms.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

Uniqueness

[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride is unique due to the presence of both a methoxymethyl group and a methanesulfonyl chloride group on the oxazole ring. This combination of functional groups imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4S/c1-11-3-6-2-5(8-12-6)4-13(7,9)10/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPKJQAMRYMTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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